6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2415520-60-2
VCID: VC4231831
InChI: InChI=1S/C15H16FN3/c1-10-2-4-11(5-3-10)8-17-15-13(16)14(12-6-7-12)18-9-19-15/h2-5,9,12H,6-8H2,1H3,(H,17,18,19)
SMILES: CC1=CC=C(C=C1)CNC2=NC=NC(=C2F)C3CC3
Molecular Formula: C15H16FN3
Molecular Weight: 257.312

6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine

CAS No.: 2415520-60-2

Cat. No.: VC4231831

Molecular Formula: C15H16FN3

Molecular Weight: 257.312

* For research use only. Not for human or veterinary use.

6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine - 2415520-60-2

Specification

CAS No. 2415520-60-2
Molecular Formula C15H16FN3
Molecular Weight 257.312
IUPAC Name 6-cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine
Standard InChI InChI=1S/C15H16FN3/c1-10-2-4-11(5-3-10)8-17-15-13(16)14(12-6-7-12)18-9-19-15/h2-5,9,12H,6-8H2,1H3,(H,17,18,19)
Standard InChI Key VOSQFCFELHQMQE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC2=NC=NC(=C2F)C3CC3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrimidine ring (a six-membered aromatic system with nitrogen atoms at positions 1 and 3) substituted at three positions:

  • Position 4: A primary amine group linked to a para-methylbenzyl moiety (-NH-CH2C6H4-CH3\text{-NH-CH}_{2}\text{C}_{6}\text{H}_{4}\text{-CH}_{3}).

  • Position 5: A fluorine atom.

  • Position 6: A cyclopropyl group .

This arrangement creates a planar aromatic core with steric and electronic perturbations from the cyclopropyl and fluorine substituents, which influence reactivity and biomolecular interactions .

Systematic Nomenclature

The IUPAC name, 6-cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine, systematically describes the substituents:

  • 6-Cyclopropyl: Cyclopropane attached to position 6.

  • 5-Fluoro: Fluorine at position 5.

  • N-[(4-Methylphenyl)methyl]: A benzyl group with a para-methyl substitution on the aromatic ring, connected via the amine at position 4.

The SMILES notation CC1=CC=C(C=C1)CNC2=NC=NC(=C2F)C3CC3\text{CC1=CC=C(C=C1)CNC2=NC=NC(=C2F)C3CC3} further clarifies the connectivity.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves four primary steps, as inferred from analogous pyrimidine derivatives :

  • Pyrimidine Ring Formation:

    • Condensation of thiourea with β-keto esters or malononitrile derivatives under acidic conditions yields the pyrimidine scaffold.

    • Example: Cyclocondensation of ethyl cyanoacetate with guanidine carbonate produces 4-aminopyrimidine intermediates .

  • Cyclopropane Introduction:

    • Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) attaches the cyclopropyl group to position 6.

    • Palladium catalysts mediate coupling between pyrimidine boronic acids and cyclopropane derivatives .

  • Fluorination at Position 5:

    • Electrophilic fluorination using Selectfluor®\text{Selectfluor}^{®} or N-fluorobenzenesulfonimide\text{N-fluorobenzenesulfonimide} (NFSI) introduces fluorine regioselectively .

  • Benzylamine Coupling:

    • Nucleophilic aromatic substitution (SNAr) replaces a leaving group (e.g., chlorine) at position 4 with 4-methylbenzylamine .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Ring formationThiourea, HCl, reflux65–75
CyclopropylationPd(PPh₃)₄, K₂CO₃, DMF, 80°C50–60
FluorinationNFSI, CH₃CN, 70°C70–80
Benzylamine coupling4-Methylbenzylamine, DIPEA, DMSO, 120°C85–90

Industrial Scalability

Optimization for large-scale production may employ:

  • Continuous Flow Chemistry: Enhances heat/mass transfer during exothermic steps like fluorination.

  • Catalyst Recycling: Immobilized palladium catalysts reduce costs in cyclopropylation .

  • Green Solvents: Replacement of DMF with cyclopentyl methyl ether (CPME) improves environmental profiles .

Physicochemical Properties

Structural Stability

  • Thermal Stability: Pyrimidine derivatives typically decompose above 200°C, though exact data for this compound are unavailable.

  • Photostability: Fluorine and cyclopropyl groups may reduce UV-induced degradation compared to non-fluorinated analogs .

Solubility and Partitioning

  • Aqueous Solubility: Predicted to be low (<1 mg/mL) due to hydrophobicity from the benzyl and cyclopropyl groups .

  • LogP: Estimated at 2.8–3.2 (moderately lipophilic), favoring membrane permeability .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
Molecular Weight257.312 g/molEmpirical
LogP3.1XLogP3
Hydrogen Bond Donors1Structure-based
Hydrogen Bond Acceptors4Structure-based

Biological Activity and Mechanism of Action

Putative Targets

Structural analogs (e.g., thieno[2,3-d]pyrimidines) inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) . For this compound:

  • Kinase Inhibition: The fluorine atom may hydrogen-bond with kinase ATP-binding pockets, while the cyclopropyl group induces steric hindrance .

  • DNA Interaction: Planar pyrimidine core could intercalate DNA, though this requires experimental validation.

Pharmacodynamic Insights

  • Selectivity: N-Benzyl substitution may enhance selectivity for CDK4/6 over CDK2, as seen in related compounds (IC₅₀ ratios >15) .

  • Resistance Mitigation: Fluorine reduces metabolic oxidation, potentially delaying resistance mechanisms .

Applications in Pharmaceutical Research

Anticancer Agents

Pyrimidine derivatives are explored for:

  • CDK4/6 Inhibition: Analog 6-tert-butylthieno[2,3-d]pyrimidin-4-yl hydrazones show IC₅₀ values of 0.038 µM against CDK4 .

  • EGFR Targeting: Fluorine improves binding affinity to tyrosine kinases by 3–5 fold compared to non-fluorinated analogs .

Antibacterial Development

  • Dihydrofolate Reductase (DHFR) Inhibition: Fluoropyrimidines disrupt bacterial folate synthesis, though this compound’s activity is untested.

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